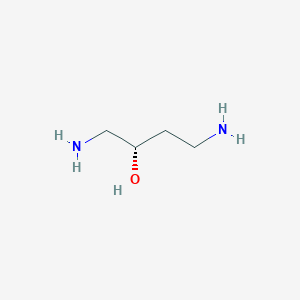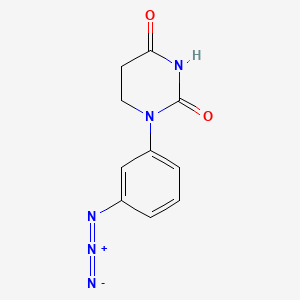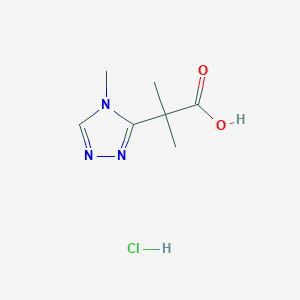
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl): A compound with a similar triazole structure.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)propane-1,3-diol: Another triazole derivative with different substituents.
Uniqueness
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl and 4-methyl groups can affect the compound’s binding affinity to molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C7H12ClN3O2 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-methyl-2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)5-9-8-4-10(5)3;/h4H,1-3H3,(H,11,12);1H |
Clé InChI |
NQQBHKSNPNWUHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NN=CN1C)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
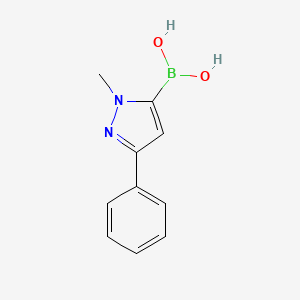
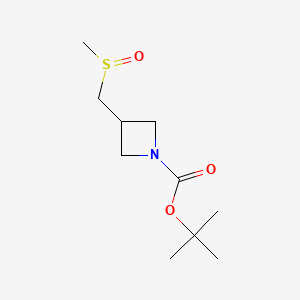
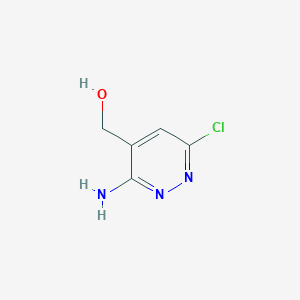
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)

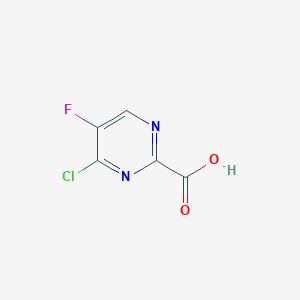
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)

![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

